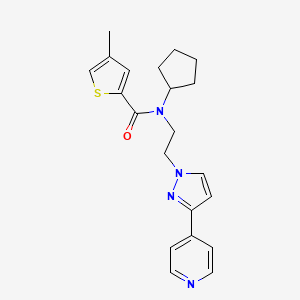

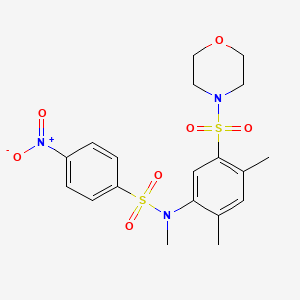

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide, commonly known as DMSO2, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. DMSO2 has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs and therapies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), has been synthesized from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The structure was characterized using SCXRD studies and spectroscopic tools, revealing the compound's crystallization in the monoclinic crystal system. This research explored the compound's structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory, showing excellent agreement between computationally obtained spectral data and experimental results. The study of local reactivity descriptors and molecular dynamics simulations highlighted the compound's interaction potential with proteins, offering insights into its utility in scientific research applications (Murthy et al., 2018).

Enzyme Inhibitory Kinetics and Computational Study

Research on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has demonstrated potential therapeutic agents for Alzheimer’s disease. This series of sulfonamides, derived from 4-methoxyphenethylamine, showed significant inhibitory effects on acetylcholinesterase and DPPH, with some compounds displaying activity comparable to Neostigmine methylsulfate. Docking studies against acetylcholinesterase to compare binding affinities with IC50 values suggested that these compounds could serve as lead structures for designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).

Catalytic Applications

The reductive carbonylation of nitrobenzene to methyl N-phenylcarbamate, utilizing homogeneous catalytic systems based on palladium and silver salts, demonstrated high activity and selectivity. This synthesis approach achieved nitrobenzene conversion up to 96%, presenting a valuable method in the field of organic synthesis and potential industrial applications (Santi et al., 1997).

Environmental and Analytical Chemistry

A study on the determination of aliphatic amines in wastewater and surface water developed methods based on derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride. These methods, applied to industrial waste waters and surface waters, highlighted the occurrence of aliphatic amines in the aquatic environment, showcasing the compound's utility in environmental monitoring and analysis (Sacher et al., 1997).

Propiedades

IUPAC Name |

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O7S2/c1-14-12-15(2)19(31(27,28)21-8-10-29-11-9-21)13-18(14)20(3)30(25,26)17-6-4-16(5-7-17)22(23)24/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSNWUUVSUQIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2763318.png)

![2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2763323.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2763325.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2763326.png)

![11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2763329.png)

![4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2763334.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2763336.png)